molecular formula C11H10ClNS B13796271 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole CAS No. 61323-78-2

2-Chloro-4-(4-ethylphenyl)-1,3-thiazole

Cat. No.: B13796271
CAS No.: 61323-78-2
M. Wt: 223.72 g/mol
InChI Key: ICGKCKOOMPIEIR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-ethylphenyl)-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a 4-ethylphenyl group at the 4-position of the thiazole ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylphenyl isothiocyanate with α-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-ethylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the thiazole ring is coupled with aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of 2-amino-4-(4-ethylphenyl)-1,3-thiazole.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of 2-chloro-4-(4-ethylphenyl)-1,3-dihydrothiazole.

    Coupling: Formation of various aryl or vinyl thiazole derivatives.

Scientific Research Applications

2-Chloro-4-(4-ethylphenyl)-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorine and ethylphenyl groups contribute to its binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-phenyl-1,3-thiazole
  • 2-Chloro-4-(4-methylphenyl)-1,3-thiazole
  • 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole

Comparison

Compared to similar compounds, 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting its solubility and membrane permeability. The chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61323-78-2

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

2-chloro-4-(4-ethylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10ClNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3

InChI Key

ICGKCKOOMPIEIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)Cl

Origin of Product

United States

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